![molecular formula C20H23ClN2O5S B501670 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine CAS No. 838880-72-1](/img/structure/B501670.png)
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine is a useful research compound. Its molecular formula is C20H23ClN2O5S and its molecular weight is 438.9g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Elucidation
The study by Hvenegaard et al. (2012) focused on the metabolic pathways of a novel antidepressant, highlighting the involvement of cytochrome P450 enzymes in its oxidative metabolism. This research provides insights into the drug's biotransformation, crucial for understanding its pharmacokinetics and potential interactions with other medications (Hvenegaard et al., 2012).
Antimicrobial Activity
Bektaş et al. (2010) synthesized novel triazole derivatives, including compounds related to the specified chemical structure, and evaluated their antimicrobial properties. Some of these compounds showed good to moderate activity against various microorganisms, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Structural Analysis and Computational Studies
Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel piperazine derivatives. These studies help understand the molecular conformation and reactivity, which are essential for rational drug design and molecular engineering (Kumara et al., 2017).
Receptor Antagonism
Research by Yoon et al. (2008) explored the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists. Identifying compounds with selective receptor antagonism can contribute to the development of targeted therapies for various neurological and psychiatric disorders (Yoon et al., 2008).
Prokinetic Agent Development
Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 (5-HT4) receptor agonists with potential as prokinetic agents. This research is significant for developing treatments for gastrointestinal motility disorders (Sonda et al., 2004).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(5-chloro-2-ethoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O5S/c1-2-26-18-6-4-16(21)12-20(18)29(24,25)23-9-7-22(8-10-23)13-15-3-5-17-19(11-15)28-14-27-17/h3-6,11-12H,2,7-10,13-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKHFLIOUZWFOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101137665 |
Source


|
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
838880-72-1 |
Source


|
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=838880-72-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(5-chloro-2-ethoxyphenyl)sulfonyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101137665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501587.png)
![7-(3-(4-(4-fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B501588.png)

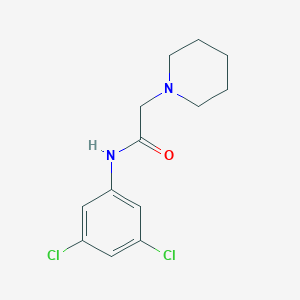

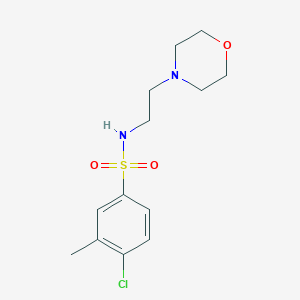
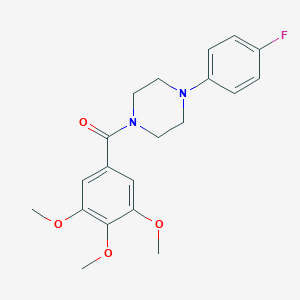

![4-(Dimethylamino)-1-[2-oxo-2-(2-thienyl)ethyl]pyridinium](/img/structure/B501602.png)
![1-(2,3-Dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B501603.png)
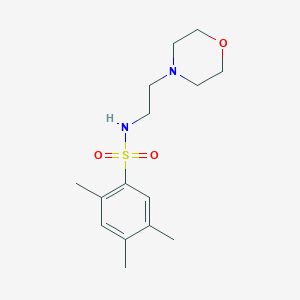
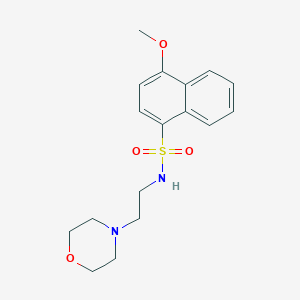

![1-[(5-Isopropyl-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B501610.png)
